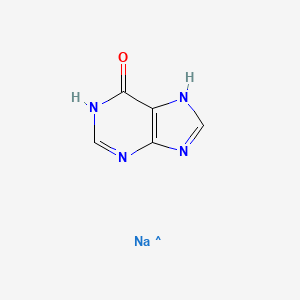

sodium 7H-purin-6-olate

Description

The exact mass of the compound Pubchem_57350056 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality sodium 7H-purin-6-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium 7H-purin-6-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

45738-97-4 |

|---|---|

Molecular Formula |

C5H3N4NaO |

Molecular Weight |

158.09 g/mol |

IUPAC Name |

sodium 7H-purin-6-olate |

InChI |

InChI=1S/C5H4N4O.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1 |

InChI Key |

KSQGJUORFCVRTI-UHFFFAOYSA-M |

Canonical SMILES |

C1=NC2=C(C(=O)N1)[N-]C=N2.[Na+] |

Other CAS No. |

45738-97-4 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Applications of Sodium 7H-purin-6-olate

Executive Summary: This technical guide provides a comprehensive overview of sodium 7H-purin-6-olate, more commonly known as hypoxanthine monosodium salt. It is tailored for researchers, scientists, and professionals in drug development. This document delves into the fundamental physicochemical properties, its critical role in cellular metabolism, and its practical applications, particularly in cell culture and hybridoma technology. Detailed experimental protocols and safety considerations are also provided to ensure effective and safe utilization in a laboratory setting.

Introduction: The Central Role of Purine Metabolism

Purine metabolism is a cornerstone of cellular life, providing the essential building blocks for DNA and RNA synthesis.[1] The intricate pathways of purine synthesis are broadly divided into two main routes: the de novo pathway, which builds purines from simple precursors, and the salvage pathways, which recycle purine bases from the degradation of nucleic acids.[2] Hypoxanthine, the parent compound of sodium 7H-purin-6-olate, is a key intermediate in these salvage pathways.[3] Its sodium salt is a stable and soluble form, making it a vital reagent in various biotechnological applications.[4]

This guide will focus on the sodium salt of the 7H-purin-6-olate tautomer of hypoxanthine, providing an in-depth analysis of its properties and its significance in scientific research and development.

Core Properties of Sodium 7H-purin-6-olate

Chemical Identity and Nomenclature

Sodium 7H-purin-6-olate is systematically known as the sodium salt of hypoxanthine. Due to tautomerism, hypoxanthine can exist in multiple forms; this name specifies the salt of the enol form.

-

IUPAC Name: Sodium 1,7-dihydro-6H-purin-6-one

-

Synonyms: Hypoxanthine monosodium salt, Sodium hypoxanthine[5][6]

-

CAS Number: 45738-97-4[5]

-

Chemical Formula: C₅H₃N₄O·Na[7]

-

Molecular Weight: 158.09 g/mol [7]

Physicochemical Properties

Sodium 7H-purin-6-olate is a white to off-white crystalline powder.[4] It is hygroscopic and should be stored in a well-closed container at room temperature (10°C - 25°C).[5][8]

| Property | Value | References |

| Physical State | Solid powder | [7] |

| Color | White to off-white | [4] |

| Melting Point | >290 °C (decomposes) | [8] |

| Solubility | Slightly soluble in water. Soluble in a 2:1 mixture of formic acid and water (50 mg/mL for the parent compound, hypoxanthine). | [8][9] |

| Hygroscopicity | Hygroscopic | [8] |

| pH (0.5% solution) | 9.0 - 10.5 | [4] |

Role in Cellular Metabolism and Drug Development

The primary significance of hypoxanthine lies in its role as a substrate for the purine salvage pathway, a critical metabolic route for nucleotide synthesis.

The Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Pathway

The salvage of purine bases is primarily mediated by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[10] This enzyme catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[11] IMP is a crucial precursor for the synthesis of both adenosine monophosphate (AMP) and GMP, which are subsequently phosphorylated to their di- and triphosphate forms for incorporation into nucleic acids.[2]

Caption: A typical workflow for hybridoma selection using HAT and HT media.

Safety and Handling Precautions

Sodium 7H-purin-6-olate is intended for research use only. [4]Standard laboratory safety practices should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. As it is hygroscopic, protect it from moisture. [8]

Conclusion

Sodium 7H-purin-6-olate is a fundamental reagent in modern cell biology and biotechnology. Its role as a key component of the purine salvage pathway makes it indispensable for applications such as hybridoma technology for monoclonal antibody production. A thorough understanding of its physicochemical properties, its metabolic function, and proper handling procedures is essential for its effective and safe use in research and development. This guide provides a solid foundation for scientists and professionals working with this important compound.

References

-

Grokipedia. (n.d.). HAT medium. Retrieved from [Link]

-

PubChem. (n.d.). Hypoxanthine. Retrieved from [Link]

-

Chinese Academy of Sciences. (2020, March 5). Scientists Propose a Method for Efficient Biosynthesis of Hypoxanthine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157). Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of dual pathways for hypoxanthine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Hypoxanthine and 7-methylhypoxanthine IR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Global metabolic pathway of purines. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hypoxanthine – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of HPRT in the purine salvage pathway. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Hypoxanthine GC-MS (1 TMS) - 70eV, Positive (HMDB0000157). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Hypoxanthine (FDB003949). Retrieved from [Link]

-

BMRB. (n.d.). bmse000094 Hypoxanthine. Retrieved from [Link]

-

Frontiers. (n.d.). Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Formation of xanthine and the use of purine metabolites as a nitrogen source in Arabidopsis plants. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Hypoxanthine (YMDB00555). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of guanine and hypoxanthine isolated molecules. Retrieved from [Link]

-

Medium. (2022, May 26). Hybridoma Technology (Part 2- mAbs). Retrieved from [Link]

-

NIST WebBook. (n.d.). Hypoxanthine, 7-(2-hydroxyethyl)-, p-toluenesulfonate. Retrieved from [Link]

-

MassBank. (2009, November 18). msbnk-naist-kna00472 - Hypoxanthine. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of hypoxanthine with ethanol as the solvent. Retrieved from [Link]

-

Wikimedia Commons. (2022, May 18). File:HPRT metabolism.jpg. Retrieved from [Link]

-

RCSB PDB. (n.d.). Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Retrieved from [Link]

-

Amsterdam UMC. (n.d.). Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Retrieved from [Link]

Sources

- 1. Scientists Propose a Method for Efficient Biosynthesis of Hypoxanthine----Chinese Academy of Sciences [english.cas.cn]

- 2. Frontiers | Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates [frontiersin.org]

- 3. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]

- 4. rpicorp.com [rpicorp.com]

- 5. HAT medium - Wikipedia [en.wikipedia.org]

- 6. culture media preparation protocols [tryps.rockefeller.edu]

- 7. hmdb.ca [hmdb.ca]

- 8. hmdb.ca [hmdb.ca]

- 9. Hypoxanthine powder, BioReagent, cell culture mammalian 68-94-0 [sigmaaldrich.com]

- 10. Amsterdam UMC Locatie AMC - Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [amc.nl]

- 11. File:HPRT metabolism.jpg - Wikimedia Commons [commons.wikimedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 7H-Purin-6-olate

Foreword: The Significance of Purine Salts in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the modification of active pharmaceutical ingredients (APIs) to enhance their physicochemical properties is a cornerstone of drug development. Among these modifications, salt formation represents a critical and highly effective strategy to improve solubility, stability, and bioavailability. This guide focuses on sodium 7H-purin-6-olate, the sodium salt of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine itself is a key intermediate in nucleic acid metabolism and a foundational structure in medicinal chemistry.[1][2] The synthesis and rigorous characterization of its sodium salt are paramount for its potential applications, ranging from a reagent in biochemical research to a building block for more complex therapeutic agents.[3] This document provides a comprehensive, experience-driven approach to the synthesis and characterization of sodium 7H-purin-6-olate, intended for researchers, scientists, and professionals in drug development.

Foundational Chemistry: Understanding Hypoxanthine

Before delving into the synthesis of its sodium salt, a thorough understanding of the parent molecule, hypoxanthine (7H-purin-6-ol), is essential. Hypoxanthine is a purine nucleobase with the chemical formula C₅H₄N₄O.[4] It exists in tautomeric forms, with the keto form (6-oxopurine) being predominant.[5]

Key Physicochemical Properties of Hypoxanthine:

| Property | Value | Source |

| Molar Mass | 136.11 g/mol | [4] |

| Melting Point | Decomposes at 150 °C without melting | [6] |

| Solubility in Water | 0.7 g/L (at 23 °C) | [4] |

| pKa (Strongest Acidic) | 8.72 | [1] |

The relatively low aqueous solubility of hypoxanthine often necessitates the use of its more soluble salt forms in various applications.[4] The acidic proton is typically the one on the imidazole ring, making it susceptible to deprotonation by a suitable base to form the corresponding salt.

Synthesis of Sodium 7H-Purin-6-olate: A Step-by-Step Protocol

The synthesis of sodium 7H-purin-6-olate is a straightforward acid-base reaction. The choice of base and solvent is critical to ensure a high yield and purity of the final product.

Rationale for Synthetic Approach

The pKa of hypoxanthine (8.72) indicates that a moderately strong base is required for efficient deprotonation.[1] Sodium hydroxide (NaOH) is an ideal choice due to its ready availability, high reactivity, and the innocuous nature of the resulting water byproduct. The choice of solvent is dictated by the solubility of both the starting material and the product. While hypoxanthine has limited water solubility, the reaction with NaOH will produce the more soluble sodium salt, driving the reaction forward. An alcohol, such as ethanol, can be used as a co-solvent to improve the initial solubility of hypoxanthine.

Experimental Workflow Diagram

Caption: Synthetic workflow for sodium 7H-purin-6-olate.

Detailed Synthesis Protocol

-

Reagent Preparation:

-

In a 250 mL round-bottom flask, suspend hypoxanthine (1.0 eq) in a mixture of ethanol and deionized water (e.g., a 1:1 v/v ratio).

-

In a separate beaker, prepare a 1 M aqueous solution of sodium hydroxide (1.05 eq).

-

-

Reaction:

-

While stirring the hypoxanthine suspension at room temperature, add the sodium hydroxide solution dropwise over a period of 15-20 minutes.

-

Continue stirring the reaction mixture for 1-2 hours. The suspension should gradually become a clear solution as the sodium salt is formed.

-

-

Isolation and Purification:

-

If the product does not precipitate upon completion of the reaction, the volume of the solvent can be reduced under vacuum.

-

Cool the resulting solution or suspension in an ice bath for 30 minutes to promote precipitation.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting material and excess base.

-

-

Drying:

-

Dry the collected solid under vacuum at 40-50 °C to a constant weight.

-

Comprehensive Characterization of Sodium 7H-Purin-6-olate

Rigorous characterization is imperative to confirm the identity, purity, and properties of the synthesized sodium 7H-purin-6-olate. The following techniques provide a holistic analytical profile of the compound.

Characterization Workflow Diagram

Caption: Comprehensive characterization workflow.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum of hypoxanthine in DMSO-d₆ typically shows signals for the C2-H and C8-H protons at approximately 7.99 and 8.14 ppm, respectively, and broad signals for the N-H protons.[7] Upon formation of the sodium salt, the deprotonation of one of the N-H groups will result in the disappearance of its corresponding signal. The signals for the C-H protons may experience a slight upfield or downfield shift due to the change in the electronic environment.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The deprotonation and formation of the olate will cause a noticeable shift in the resonance of the C6 carbon and adjacent carbons.

Expected ¹H NMR Shifts (in DMSO-d₆):

| Proton | Hypoxanthine (ppm) | Sodium 7H-purin-6-olate (Expected, ppm) |

| C2-H | ~7.99 | ~7.9-8.1 |

| C8-H | ~8.14 | ~8.1-8.3 |

| N-H | Broad signals | One N-H signal will disappear |

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of hypoxanthine exhibits characteristic peaks for N-H and C=O stretching. Upon salt formation, the deprotonation of the N-H group and the formation of the olate will lead to significant changes in the spectrum. The C=O stretching vibration will be replaced by the characteristic vibrations of the carboxylate-like olate group.

Expected FTIR Peaks (cm⁻¹):

| Functional Group | Hypoxanthine | Sodium 7H-purin-6-olate (Expected) |

| N-H stretch | 3000-3400 (broad) | Reduced intensity or disappearance of a band |

| C=O stretch | ~1700 | Disappearance |

| C=N, C=C stretch | 1500-1650 | Shifted |

| Olate stretch | - | ~1550-1610 (asymmetric), ~1400 (symmetric) |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Hypoxanthine in aqueous solution exhibits a maximum absorption (λmax) at approximately 250 nm.[8][9] The deprotonation to form the sodium salt will alter the chromophore and is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. A pH-dependent UV analysis can be a powerful tool to confirm the pKa of hypoxanthine.

Thermal Analysis

Thermal analysis techniques like TGA and DSC are crucial for determining the thermal stability and solvent/water content of the synthesized salt.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the presence of water or residual solvent in the final product. A weight loss step at temperatures below 120 °C would indicate the presence of unbound solvent or water.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and decomposition temperature of the compound. The DSC thermogram of sodium 7H-purin-6-olate is expected to show a sharp endotherm corresponding to its decomposition, likely at a different temperature than the parent hypoxanthine.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the synthesized compound. A reversed-phase HPLC method with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) can be developed to separate the sodium 7H-purin-6-olate from hypoxanthine and any other impurities. A purity of ≥99% is typically desired for pharmaceutical applications.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the synthesis and characterization of sodium 7H-purin-6-olate. The presented protocols and analytical methods are designed to be robust and reproducible, providing a solid foundation for researchers in the field. The successful synthesis and thorough characterization of this purine salt open avenues for its use in a variety of applications, including as a more soluble form of hypoxanthine for in vitro and in vivo studies, and as a key intermediate for the synthesis of novel purine derivatives with enhanced therapeutic potential. The principles and techniques detailed herein are broadly applicable to the synthesis and characterization of other purine salts, contributing to the advancement of medicinal chemistry and drug development.

References

-

Absorption spectrum of hypoxanthine and complexes of hypoxanthine with... - ResearchGate. Available from: [Link]

-

Hypoxanthine. Available from: [Link]

-

When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed. Available from: [Link]

-

Hypoxanthine (PAMDB000059) - P. aeruginosa Metabolome Database. Available from: [Link]

-

UV spectra for standards of (A) inosine phosphate, (B) hypoxanthine,... - ResearchGate. Available from: [Link]

-

Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. VII. The Effect of Hydroxy Substitutions on the Ultraviolet Absorption of the Series: Hypoxanthine, Xanthine and Uric Acid | Journal of the American Chemical Society. Available from: [Link]

-

Hypoxanthine | C5H4N4O | CID 135398638 - PubChem. Available from: [Link]

-

Showing Compound Hypoxanthine (FDB003949) - FooDB. Available from: [Link]

-

A UV–Vis spectra of the sensing system in the presence of different... - ResearchGate. Available from: [Link]

-

Hypoxanthine (YMDB00555) - Yeast Metabolome Database. Available from: [Link]

- US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents.

-

A Facile Synthesis of Hypoxanthine - Taylor & Francis Online. Available from: [Link]

-

Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate - PubChem. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157). Available from: [Link]

-

Formation of Hypoxanthine Tetrad by Reaction with Sodium Chloride: From Planar to Stereo. Available from: [Link]

-

sodium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate | C5H3N4NaO3 - PubChem. Available from: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157). Available from: [Link]

-

Synthesis of hypoxanthine peptide nucleic acid 64. - ResearchGate. Available from: [Link]

-

Hypoxanthine Disodium Salt-N/H - MP Biomedicals. Available from: [Link]

-

Hypoxanthine (ECMDB00157) (M2MDB000059) - ECMDB. Available from: [Link]

-

Synchrotron powder diffraction, X-ray absorption and 1H nuclear magnetic resonance data for hypoxanthine, C5H4N4O | Request PDF - ResearchGate. Available from: [Link]

-

Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate;dihydrate - PubChem. Available from: [Link]

-

FTIR for pure HA sodium salt showing its characteristic peaks.... - ResearchGate. Available from: [Link]

-

(PDF) H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - ResearchGate. Available from: [Link]

-

(PDF) Determination of Hypoxanthine in the Presence of Copper by Adsorptive Stripping Voltammetry - ResearchGate. Available from: [Link]

-

Thermochemical Properties of Xanthine and Hypoxanthine Revisited | Request PDF. Available from: [Link]

-

Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts - NIH. Available from: [Link]

-

ATR-FTIR absorption spectra from 3100-2700 and 1800-800 cm-1 of... - ResearchGate. Available from: [Link]

-

Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage - MDPI. Available from: [Link]

-

7H-Purin-6-amine-15N | C5H5N5 | CID 10997088 - PubChem. Available from: [Link]

-

Sodium orthophenyl phenol - Wikipedia. Available from: [Link]

- WO2017048156A1 - Method of producing a sodium salt of (2,6-dichlorophenyl)amide carbopentoxysulphanilic acid - Google Patents.

-

Sodium-Ion Batteries: Applications and Properties - MDPI. Available from: [Link]

-

ortho-Phenylphenol and its sodium salt - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. Available from: [Link]

-

Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing). Available from: [Link]

-

SODIUM o-PHENYLPHENOL | C12H9NaO | CID 23675735 - PubChem. Available from: [Link]

Sources

- 1. P. aeruginosa Metabolome Database: Hypoxanthine (PAMDB000059) [pseudomonas.umaryland.edu]

- 2. Showing Compound Hypoxanthine (FDB003949) - FooDB [foodb.ca]

- 3. biosynth.com [biosynth.com]

- 4. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hypoxanthine [drugfuture.com]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Structural Elucidation of Sodium 7H-purin-6-olate

This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of sodium 7H-purin-6-olate, a sodium salt of the naturally occurring purine derivative, hypoxanthine. This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated methodology for the structural characterization of purine analogues and other heterocyclic compounds. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the analytical workflow.

Introduction and Foundational Chemistry

Sodium 7H-purin-6-olate is the sodium salt of hypoxanthine, a purine nucleobase.[1] The structure consists of a purine core with an oxygen atom at the C6 position. The "7H" designation indicates that the proton is located on the nitrogen at position 7 of the purine ring system, which is one of the stable tautomeric forms. The formation of the sodium salt involves the deprotonation of the acidic proton, typically from the hydroxyl group at C6 or one of the imidazole ring nitrogens, leading to the olate form. Accurate structural confirmation is paramount for its use in biochemical research and as a building block in medicinal chemistry.[2]

The elucidation process is a multi-step, integrated approach that relies on several spectroscopic techniques to build a cohesive and validated structural model. The workflow is designed to be self-validating, where data from one technique corroborates the findings of another.

Caption: Overall workflow for the structural elucidation of sodium 7H-purin-6-olate.

Mass Spectrometry: Determining Molecular Weight and Elemental Formula

Expertise & Experience: The initial and most critical step is to confirm the molecular weight and deduce the elemental formula. High-resolution mass spectrometry (HRMS) is the technique of choice over standard MS due to its ability to provide highly accurate mass measurements, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended. ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.

-

Sample Preparation:

-

Prepare a stock solution of sodium 7H-purin-6-olate at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]+ and the sodium adduct [M+Na]+ are expected. Given the presence of sodium in the sample, the [M+Na]+ ion may be prominent. In negative ion mode, the deprotonated molecule [M-H]- should be observed.

-

Perform a mass calibration of the instrument immediately prior to the analysis using a known calibration standard to ensure high mass accuracy.

-

-

Data Analysis:

-

Determine the accurate mass of the observed molecular ions.

-

Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass, with a mass tolerance of less than 5 ppm.

-

Expected Results and Interpretation

The expected molecular formula for the neutral hypoxanthine molecule is C₅H₄N₄O.[1] The theoretical monoisotopic mass is 136.0385 g/mol . For sodium 7H-purin-6-olate (C₅H₃N₄NaO), the molecular weight is approximately 158.09 g/mol .[3][4]

| Ion | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| [C₅H₄N₄O + H]+ | 137.0463 | - |

| [C₅H₄N₄O + Na]+ | 159.0283 | - |

| [C₅H₃N₄O]- | 135.0307 | 135.0307 |

The observation of these ions with high mass accuracy provides strong evidence for the elemental composition of the molecule. Tandem MS (MS/MS) can be performed on the precursor ions to induce fragmentation and gain further structural insights, particularly into the purine ring system.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7] For a heterocyclic system like sodium 7H-purin-6-olate, a suite of 1D and 2D NMR experiments is necessary to unambiguously assign all proton and carbon signals and to confirm the tautomeric form.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of compounds and because it does not exchange with labile protons as readily as D₂O.[1]

-

-

1D NMR Experiments:

-

¹H NMR: Acquire a standard proton NMR spectrum to identify all proton signals and their multiplicities.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon environments.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help in confirming stereochemistry and tautomeric forms.

-

Expected ¹H and ¹³C NMR Spectra and Interpretation

Based on the structure of hypoxanthine, the parent molecule, we can predict the expected NMR spectra for sodium 7H-purin-6-olate. The deprotonation and presence of the sodium cation will induce shifts in the signals, particularly for atoms near the site of deprotonation.

¹H NMR (in DMSO-d₆):

-

Two signals in the aromatic region are expected for the C2-H and C8-H protons of the purine ring, likely appearing as singlets. For hypoxanthine, these typically appear around 8.0-8.2 ppm.[1] The exact chemical shifts for the sodium salt may vary slightly.

-

A broad signal corresponding to the N-H proton(s) may be observed, the chemical shift of which can be concentration and temperature-dependent.

¹³C NMR (in DMSO-d₆):

-

Five distinct carbon signals are expected.

-

The chemical shifts will be characteristic of the purine ring system. The carbonyl-like carbon (C6) will be the most downfield signal.

Table of Predicted NMR Chemical Shifts (based on Hypoxanthine data):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2-H | ~8.14 | ~148.0 |

| C8-H | ~7.99 | ~139.0 |

| C4 | - | ~150.0 |

| C5 | - | ~116.0 |

| C6 | - | ~157.0 |

Note: These are approximate values based on literature data for hypoxanthine and may differ for the sodium salt.[1][9]

The HMBC experiment will be pivotal in confirming the structure. For instance, the C2-H proton should show correlations to C4 and C6, while the C8-H proton should correlate to C4 and C5. These correlations will definitively establish the connectivity of the purine ring.

Caption: Key expected HMBC correlations for structural confirmation.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Electronic System Analysis

Expertise & Experience: While NMR and MS provide the core structural information, IR and UV-Vis spectroscopy offer complementary data that validate the presence of specific functional groups and the conjugated electronic system, respectively.

Experimental Protocol: FTIR and UV-Vis Spectroscopy

-

FTIR Spectroscopy:

-

Acquire a spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

-

Scan the range from 4000 to 400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., water or ethanol).

-

Record the absorption spectrum from 200 to 400 nm. The UV absorption of hypoxanthine is pH-dependent.[10]

-

Expected Spectra and Interpretation

-

FTIR: The spectrum should show characteristic absorption bands for:

-

N-H stretching vibrations (around 3100-3300 cm⁻¹).

-

C=O stretching of the amide/lactam group (around 1650-1700 cm⁻¹).

-

C=N and C=C stretching vibrations of the purine ring (in the 1500-1650 cm⁻¹ region).

-

-

UV-Vis: The purine ring is a conjugated system and will exhibit strong UV absorption. Hypoxanthine typically shows an absorption maximum (λmax) around 250 nm.[11] The exact λmax for the sodium salt may be slightly shifted due to the deprotonation.

Conclusion: A Self-Validating Approach to Structural Elucidation

The structural elucidation of sodium 7H-purin-6-olate is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry provides the elemental formula, while a comprehensive suite of 1D and 2D NMR experiments reveals the precise atomic connectivity and confirms the core structure. Complementary techniques such as FTIR and UV-Vis spectroscopy validate the presence of key functional groups and the conjugated system. The consistency of data across all these techniques provides a high degree of confidence in the final structural assignment, establishing a robust and self-validating methodology essential for research and development in the chemical and pharmaceutical sciences.

References

-

IEEE Xplore. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Hypoxanthine. Retrieved from [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). MS² fragmentation spectra of PDNS ribotides. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS/MS identified compound, hypoxanthine, is shown at three different collision cell energies. Retrieved from [Link]

-

TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR (I) and 1H NMR (II) spectra of [1'-13C]inosine, [1-13C]ribose and hypoxanthine. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Hypoxanthine at BMRB. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000157). Retrieved from [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved from [Link]

-

Ovid. (n.d.). The integrated analysis strategy of unstable hypoxanthine, a potential quality marker in Shuxuetong injection based on standard. Retrieved from [Link]

-

PubMed. (n.d.). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Microbe Notes. (2023). Purine- Structure, Types, Derivatives, Modification, Effects. Retrieved from [Link]

-

PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra for standards of (A) inosine phosphate, (B) hypoxanthine,. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. VII. The Effect of Hydroxy Substitutions on the Ultraviolet Absorption of the Series: Hypoxanthine, Xanthine and Uric Acid. Retrieved from [Link]

Sources

- 1. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The mass-spectrometirc identification of hypoxanthine and xanthine ('oxypurines') in skeletal musce from two patients with congenital xanthine oxidase deficiency (xanthinuria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. hmdb.ca [hmdb.ca]

- 9. bmse000094 Hypoxanthine at BMRB [bmrb.io]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Stability Assessment of Sodium 7H-purin-6-olate

Prepared by: A Senior Application Scientist

Preamble: Charting the Course for Stability Analysis

In the landscape of drug discovery and development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, quality, and efficacy. This guide provides a comprehensive, technically-grounded framework for the in vitro stability assessment of Sodium 7H-purin-6-olate, the sodium salt of hypoxanthine. Given the limited specific literature on this particular salt, this document leverages established principles of purine chemistry, authoritative regulatory guidelines, and field-proven methodologies for analogous compounds. Our approach is not merely a sequence of protocols but a strategic, self-validating system designed to elucidate degradation pathways, identify potential liabilities, and establish a robust stability-indicating analytical method—critical milestones in any successful drug development program.

Section 1: Foundational Concepts in Stability Testing

The Subject Molecule: Sodium 7H-purin-6-olate

Sodium 7H-purin-6-olate is the sodium salt of the naturally occurring purine derivative, hypoxanthine. The purine ring system is a common scaffold in numerous endogenous molecules and pharmaceuticals. Its chemical personality is defined by the presence of multiple nitrogen atoms and its aromatic character, which can render it susceptible to specific degradation pathways. Understanding these intrinsic properties is the first step in designing a meaningful stability study. The primary goal is to determine the rate and mechanisms of its degradation under various environmental conditions, thereby predicting its shelf-life and ensuring that any degradation products are identified and evaluated.

The Regulatory Imperative: The Role of ICH Guidelines

Stability testing is not an arbitrary exercise; it is a regulatory requirement and a scientific necessity. The International Council for Harmonisation (ICH) provides a unified set of guidelines that are globally recognized.[1] The cornerstone guideline, ICH Q1A(R2), outlines the core stability data package required for new drug substances and products.[1] These studies are designed to see how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This guide is structured to meet and exceed these foundational requirements.

Section 2: A Strategic Framework for Stability Assessment

A successful stability program is a multi-stage process that begins with aggressive stress testing to identify potential vulnerabilities and culminates in long-term studies that confirm the product's shelf-life.

The Workflow of a Comprehensive Stability Study

The logical flow of a stability investigation is designed to build knowledge progressively. Forced degradation studies are performed first to generate degradation products and develop an analytical method capable of resolving them. This validated "stability-indicating" method is then used for formal long-term and accelerated stability studies.

Caption: Overall workflow for an in vitro stability assessment program.

Section 3: Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate and rigorous challenging of the API in conditions exceeding those of accelerated stability.[3][4] Its purpose is threefold: to identify likely degradation products, to understand degradation pathways, and to demonstrate the specificity of the analytical method developed.[4][5] Studies should be conducted on a single batch and aim for a degradation of 10-15% to ensure that primary degradants are formed without excessive secondary degradation.[5][6]

Protocol for Forced Degradation

The following table outlines a robust protocol for the forced degradation of Sodium 7H-purin-6-olate, drawing inspiration from methodologies applied to related purine analogs like allopurinol.[7]

| Stress Condition | Protocol Details | Rationale & Causality |

| Acid Hydrolysis | 1. Dissolve API in a suitable solvent (e.g., water/acetonitrile).2. Add 0.1 M Hydrochloric Acid (HCl).3. Incubate at 60°C for 24-48 hours.4. Neutralize with 0.1 M Sodium Hydroxide (NaOH) before analysis. | The purine ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening. Elevated temperature accelerates the reaction to generate detectable degradants in a reasonable timeframe. |

| Base Hydrolysis | 1. Dissolve API in a suitable solvent.2. Add 0.1 M NaOH.3. Incubate at 60°C for 24-48 hours.4. Neutralize with 0.1 M HCl before analysis. | Basic conditions can promote different hydrolytic pathways compared to acidic conditions, including potential deprotonation and subsequent rearrangement or cleavage. |

| Oxidative Stress | 1. Dissolve API in a suitable solvent.2. Add 3% Hydrogen Peroxide (H₂O₂).3. Incubate at room temperature for 24 hours.4. Quench reaction if necessary and analyze. | The electron-rich purine ring is a prime target for oxidation. This stress condition mimics potential exposure to oxidative environments and is crucial for identifying N-oxide or other oxidative degradation products.[8] |

| Thermal Stress | 1. Store solid API in a calibrated oven at 80°C for 7 days.2. Store API solution at 60°C for 7 days. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. Degradation here points to pathways that are not dependent on external reagents like acid or base. |

| Photostability | 1. Expose solid API and API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).2. Analyze samples alongside a dark control. | Determines the molecule's sensitivity to light energy, which can induce photochemical reactions. The dark control is essential to differentiate between photolytic and thermal degradation.[2] |

Section 4: The Analytical Backbone: A Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products, process impurities, and excipients.

Recommended Technique: Reverse-Phase HPLC

For a polar, water-soluble molecule like Sodium 7H-purin-6-olate, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[7][9]

-

Rationale: RP-HPLC excels at separating polar to moderately non-polar compounds. A C18 column provides a non-polar stationary phase, while a polar mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) allows for excellent control over the retention and separation of the parent API and its more polar degradation products.

Step-by-Step Method Development Protocol

-

Column Selection: Begin with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Optimization:

-

Start with a simple mobile phase, such as a phosphate buffer (pH 3.0) and acetonitrile. A low pH ensures that any acidic functional groups are protonated, leading to better peak shape.

-

Analyze a mixture of the stressed samples (acid, base, peroxide, etc.). The goal is to achieve baseline separation between the parent peak and all degradant peaks.

-

If separation is poor, systematically adjust the mobile phase composition. Employ a gradient elution (e.g., starting with 5% acetonitrile and ramping up to 95%) to resolve compounds with a wide range of polarities.

-

-

Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectrum of the API. Select a wavelength of maximum absorbance (e.g., around 250-280 nm for purines) to ensure high sensitivity for the parent drug. Also, examine the spectra of the degradant peaks to ensure they are also detected.

-

Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines. This is a non-negotiable step to ensure the method is trustworthy. Key parameters include:

-

Specificity: Proven by the successful separation of the API from all degradation products in the forced degradation samples. Peak purity analysis using a PDA detector is essential.

-

Linearity: Demonstrate a linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Confirm that the method provides correct results (accuracy) and that the results are reproducible (precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.[7]

-

Section 5: Long-Term and Accelerated Stability Studies

With a validated SIM in hand, formal stability studies can commence. These studies are performed on at least three primary batches to assess batch-to-batch variability.[10] The API should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[10]

ICH-Recommended Storage Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table based on ICH Q1A(R2) guidelines.[2]

Causality: Accelerated studies use elevated temperature and humidity to increase the rate of chemical degradation, providing an early indication of the long-term stability profile.[2] If significant degradation is observed during accelerated studies, intermediate studies are performed to evaluate the stability at conditions between long-term and accelerated.

Data Presentation and Analysis

Results should be summarized in a table, tracking the assay of the API and the levels of specified and unspecified degradation products over time.

| Time Point | Storage Condition | Assay (%) | Total Degradants (%) | Appearance |

| 0 | - | 99.8 | <0.1 | White Powder |

| 3 Months | 25°C/60% RH | 99.7 | 0.1 | Conforms |

| 3 Months | 40°C/75% RH | 99.1 | 0.7 | Conforms |

| 6 Months | 25°C/60% RH | 99.6 | 0.2 | Conforms |

| 6 Months | 40°C/75% RH | 98.2 | 1.5 | Conforms |

This is a sample data table for illustrative purposes.

Section 6: Elucidating Degradation Pathways

The data from forced degradation studies are instrumental in piecing together the degradation pathways. By identifying the structure of degradants (often using LC-MS), a degradation map can be constructed.

Hypothetical Degradation Pathway of Sodium 7H-purin-6-olate

Based on known purine chemistry, a plausible degradation pathway under oxidative and hydrolytic stress could involve oxidation of the purine ring followed by hydrolytic ring opening.

Caption: A hypothetical degradation pathway for Sodium 7H-purin-6-olate.

Section 7: Conclusion and Forward Look

This guide has outlined a comprehensive and scientifically rigorous strategy for evaluating the in vitro stability of Sodium 7H-purin-6-olate. By integrating forced degradation studies with the development of a validated, stability-indicating HPLC method and adhering to ICH guidelines for long-term and accelerated testing, a complete profile of the molecule's stability can be established. This foundational knowledge is indispensable for making informed decisions in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.

References

-

PubChem. Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate. National Center for Biotechnology Information. Available from: [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025). Available from: [Link]

-

eCompliance. ICH Guidelines: Your Essential Guide to Stability Testing. (2024). Available from: [Link]

-

European Medicines Agency. Stability Testing of Biotechnological/Biological Products. (1995). Available from: [Link]

-

MedCrave online. Forced Degradation Studies. (2016). Available from: [Link]

-

Slideshare. Ich guideline for stability testing. Available from: [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). Available from: [Link]

-

PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015). Available from: [Link]

-

Zenodo. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. (2018). Available from: [Link]

-

K.K. Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. Available from: [Link]

-

PubChem. sodium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Purate sodium. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Redox-dependent purine degradation triggers postnatal loss of cardiac regeneration potential. (2023). Available from: [Link]

-

PubChem. Sodium. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Elucidating the pathways of degradation of denagliptin. (2010). Available from: [Link]

-

PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. (2004). Available from: [Link]

-

Selected Methods of Analysis. Available from: [Link]

-

PubChem. Phenolate Sodium. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. (2025). Available from: [Link]

-

PubMed. In Vitro Stability of Sodium Nitroprusside Solutions for Intravenous Administration. (1984). Available from: [Link]

-

ResearchGate. The purine degradation pathway. (2025). Available from: [Link]

-

ResearchGate. Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods. (2025). Available from: [Link]

-

The Korean Society of Health-System Pharmacists. The study on the Chemical Stability of Sodium Nitroprusside. (1998). Available from: [Link]

-

PubMed. Stability of Sodium Nitroprusside and Sodium Thiosulfate 1:10 Intravenous Admixture. (2010). Available from: [Link]

-

Edubirdie. Stability Of Sodium Nitroprusside In Aqueous Solutions - Free Essay Example. Available from: [Link]

-

Taylor & Francis Online. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. (2025). Available from: [Link]

-

ResearchGate. The determination and stability of sodium nitroprusside in aqueous solutions. (2025). Available from: [Link]

Sources

- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. longdom.org [longdom.org]

- 7. zenodo.org [zenodo.org]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro stability of sodium nitroprusside solutions for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ich guideline for stability testing | PPTX [slideshare.net]

An In-depth Technical Guide to the Solubility of Sodium 7H-Purin-6-olate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Nuances of Purine Salt Solubility

In the realm of pharmaceutical sciences and biochemical research, understanding the solubility of a compound is not merely a data point; it is a cornerstone of its developability and application. Sodium 7H-purin-6-olate, the sodium salt of the naturally occurring purine derivative hypoxanthine, presents a compelling case study in this regard. While hypoxanthine itself plays a crucial role in nucleotide metabolism, its utility in various applications, from cell culture media to potential therapeutic agents, is often dictated by its physicochemical properties. The conversion to a sodium salt is a common strategy to enhance aqueous solubility. However, its behavior in a broader range of solvents, particularly organic solvents frequently employed in drug discovery and formulation, is less well-documented.

This guide is structured to provide a comprehensive understanding of the solubility of sodium 7H-purin-6-olate, moving from foundational chemical principles to practical experimental methodologies. As a Senior Application Scientist, my objective is not only to present data but to illuminate the underlying science, enabling you to make informed decisions in your research and development endeavors. We will delve into the theoretical framework governing the solubility of purine salts, present available and extrapolated solubility data, and provide detailed protocols for you to validate and expand upon this knowledge in your own laboratory settings.

Section 1: The Chemical Landscape of Sodium 7H-Purin-6-olate

To appreciate the solubility characteristics of sodium 7H-purin-6-olate, we must first understand its molecular structure and the transformation from its parent compound, hypoxanthine.

Hypoxanthine is a purine derivative with the chemical formula C₅H₄N₄O. It can exist in tautomeric forms, with the keto form being predominant. The molecule possesses both hydrogen bond donors (the N-H groups) and acceptors (the N and O atoms), contributing to its complex solubility profile. Hypoxanthine is a weakly acidic compound, with reported pKa values around 8.7[1][2]. This acidity is attributed to the proton on the imidazole ring, which can be abstracted to form the corresponding anion.

The formation of sodium 7H-purin-6-olate involves the reaction of hypoxanthine with a sodium base, resulting in the deprotonation of the purine ring and the formation of an ionic bond between the purine anion and a sodium cation (Na⁺). This conversion from a neutral, albeit polar, molecule to an ionic salt dramatically alters its physicochemical properties, most notably its solubility.

The "Why": Causality Behind Salt Formation and Solubility Enhancement

The primary driver for converting a parent compound like hypoxanthine into a salt is often to improve its aqueous solubility and dissolution rate. The introduction of an ionic center significantly increases the polarity of the molecule. In aqueous solutions, the sodium cation and the purine olate anion can be effectively solvated by water molecules through ion-dipole interactions, which are generally stronger than the dipole-dipole and hydrogen bonding interactions that govern the dissolution of neutral hypoxanthine.

Caption: Salt formation increases polarity, leading to stronger interactions with polar solvents like water.

Section 2: Quantitative Solubility Profile of Sodium 7H-Purin-6-olate

Aqueous Solubility

The most significant impact of converting hypoxanthine to its sodium salt is the enhancement of its aqueous solubility.

| Compound | Solvent | Solubility | Remarks |

| Hypoxanthine | Water | ~0.7 g/L (700 mg/L) at 23°C[3] | Sparingly soluble. |

| Sodium 7H-purin-6-olate | Water | "Slightly soluble"[4] | A qualitative description from a chemical supplier. |

| Sodium 7H-purin-6-olate | Water | "Clear and Complete Soluble" at 0.5% | This corresponds to at least 5 mg/mL.[5] |

| Hypoxanthine Disodium Salt | Water | 30 mg/mL[6] | While this is the disodium salt, it indicates a significant increase in solubility with salt formation. |

Expert Insight: The available data, though limited, consistently demonstrates a marked increase in aqueous solubility upon conversion of hypoxanthine to its sodium salt. The solubility of the monosodium salt is expected to be substantial, likely falling in the range of soluble to freely soluble.

pH-Dependent Aqueous Solubility

Given that hypoxanthine is a weak acid, the solubility of both the parent compound and its sodium salt is expected to be pH-dependent.

-

Below the pKa (in acidic conditions): The equilibrium will favor the protonated, less soluble form of hypoxanthine.

-

Around the pKa (pH ~8.7): A significant portion of the hypoxanthine will be in its ionized form, leading to increased solubility.

-

Above the pKa (in alkaline conditions): The deprotonated, more soluble olate form will predominate. The addition of a common ion (Na⁺) from the buffer could potentially slightly decrease the solubility of the sodium salt, but the primary effect will be governed by the pH.

Caption: The solubility of sodium 7H-purin-6-olate is influenced by the pH of the aqueous medium.

Solubility in Organic Solvents: An Extrapolated Profile

Direct quantitative solubility data for sodium 7H-purin-6-olate in organic solvents is scarce. However, we can infer its likely behavior based on the principles of "like dissolves like" and the known solubility of its parent compound, hypoxanthine. The conversion to a highly polar ionic salt will generally decrease its solubility in non-polar and moderately polar aprotic solvents.

| Solvent | Type | Hypoxanthine Solubility | Estimated Sodium 7H-purin-6-olate Solubility |

| Water | Polar Protic | ~0.7 g/L | Significantly Higher (likely > 5 mg/mL) |

| Methanol | Polar Protic | Slightly soluble | Likely Lower than Hypoxanthine. While methanol is polar, its ability to solvate ions is less effective than water. |

| Ethanol | Polar Protic | ~0.5 mg/mL[1] | Expected to be Very Low to Insoluble. Ethanol is less polar than methanol and water, making it a poor solvent for ionic salts. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL[1] | Likely Significantly Lower than Hypoxanthine. While DMSO is a powerful polar aprotic solvent capable of dissolving many salts, the strong crystal lattice energy of the sodium salt may hinder dissolution compared to the neutral parent. |

| Dimethylformamide (DMF) | Polar Aprotic | ~20 mg/mL[1] | Likely Significantly Lower than Hypoxanthine. Similar to DMSO, a decrease in solubility is expected due to the ionic nature of the salt. |

| Acetonitrile | Polar Aprotic | Poorly soluble | Expected to be Insoluble. Acetonitrile has a lower polarity compared to DMSO and DMF and is generally a poor solvent for inorganic salts. |

| Acetone | Polar Aprotic | Insoluble | Expected to be Insoluble. Acetone is not sufficiently polar to effectively solvate the ions of the salt. |

| Non-Polar Solvents | (e.g., Hexane, Toluene) | Insoluble | Expected to be Insoluble. The large difference in polarity between the ionic salt and non-polar solvents precludes any significant dissolution. |

Authoritative Grounding: The principle that ionic salts are generally less soluble in organic solvents than their neutral counterparts is a fundamental concept in chemistry.[7] The high lattice energy of the salt crystal must be overcome by the solvation energy provided by the solvent. Water, with its high dielectric constant and ability to form strong ion-dipole interactions, is exceptionally effective at this. Organic solvents, even polar ones like DMSO and DMF, are less efficient at stabilizing the separated ions, leading to lower solubility for many salts.[8]

Section 3: Field-Proven Experimental Protocols for Solubility Determination

To ensure scientific integrity, the extrapolated data presented above must be experimentally verified. The following protocols provide robust methodologies for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

This method determines the saturation solubility of a compound at equilibrium and is considered the "gold standard."[9][10][11]

Objective: To determine the maximum concentration of sodium 7H-purin-6-olate that can be dissolved in a specific solvent at a given temperature at equilibrium.

Materials:

-

Sodium 7H-purin-6-olate (solid)

-

Solvent of interest (e.g., water, PBS pH 7.4, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid sodium 7H-purin-6-olate to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[12]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of sodium 7H-purin-6-olate of known concentrations in the same solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample by HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.

-

-

Calculation: Calculate the solubility of sodium 7H-purin-6-olate in the solvent, taking into account the dilution factor.

Caption: Workflow for determining thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds under conditions that mimic biological assays.[4][5][6][13] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution.

Objective: To rapidly assess the apparent solubility of sodium 7H-purin-6-olate in an aqueous buffer.

Materials:

-

Sodium 7H-purin-6-olate dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Filter plates (optional)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of sodium 7H-purin-6-olate in 100% DMSO.

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate. Then, add the aqueous buffer to each well to achieve the final desired concentration, ensuring the final DMSO concentration is low (typically ≤1%).

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the blank.

-

Direct UV Method: After incubation, filter the solutions using a filter plate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a calibration curve prepared by diluting the DMSO stock in a DMSO/buffer mixture that mimics the final assay conditions.[6]

-

Section 4: Practical Insights and Troubleshooting

-

Hygroscopicity: Sodium salts of organic molecules can be hygroscopic. It is essential to store sodium 7H-purin-6-olate in a desiccator and to handle it in a low-humidity environment to ensure accurate weighing.

-

Stock Solution Stability: When preparing stock solutions, especially in aqueous buffers, it is advisable to assess their stability over time. For some purine derivatives, degradation can occur. It is often recommended to prepare fresh aqueous solutions or to store stock solutions at -20°C or -80°C.[14]

-

Metastable Forms: Be aware of the potential for the formation of different solid forms (polymorphs, hydrates) during solubility experiments, as this can affect the measured solubility.

Conclusion: A Foundation for Further Investigation

This technical guide provides a comprehensive overview of the solubility of sodium 7H-purin-6-olate, grounded in fundamental chemical principles and supported by available data and established experimental protocols. While a complete quantitative solubility profile in all relevant solvents awaits further experimental determination, the insights provided herein should empower researchers, scientists, and drug development professionals to approach the handling and application of this important purine salt with a greater degree of scientific rigor and confidence. The provided protocols offer a clear path to generating the specific data required for your unique applications, ensuring that the foundational property of solubility is well-characterized in your research endeavors.

References

-

MP Biomedicals. (n.d.). Hypoxanthine Disodium Salt-N/H. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

- Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. Drug Discovery Today, 11(21-22), 1013–1018.

-

DrugFuture. (n.d.). Hypoxanthine. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Glomme, A., & März, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 23-27.

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

P. aeruginosa Metabolome Database. (n.d.). Hypoxanthine (PAMDB000059). Retrieved from [Link]

-

ResearchGate. (2017). Where can I find the solubility of adenin in organic solvents?. Retrieved from [Link]

-

Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]

-

PubChem. (n.d.). Hypoxanthine. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

MDPI. (2021). Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of uric acid standard stock solution. Retrieved from [Link]

-

CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved from [Link]

-

PubMed Central. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

American Chemical Society. (2020). Guanidine. Retrieved from [Link]

-

Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

CSHL Press. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved from [Link]

-

PubMed. (1974). Factors affecting urate solubility in vitro. Retrieved from [Link]

-

Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

Sources

- 1. P. aeruginosa Metabolome Database: Hypoxanthine (PAMDB000059) [pseudomonas.umaryland.edu]

- 2. Hypoxanthine [drugfuture.com]

- 3. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. quora.com [quora.com]

- 8. Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phytotechlab.com [phytotechlab.com]

An In-Depth Technical Guide to the Potential Biological Activity of Purine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the diverse biological activities of purine derivatives. Moving beyond a simple catalog of effects, this document delves into the underlying mechanisms of action, provides field-proven experimental protocols for evaluation, and explores the vast therapeutic potential of this critical class of molecules.

Introduction: The Versatile Scaffold of Life

Purines, heterocyclic aromatic compounds composed of fused pyrimidine and imidazole rings, are fundamental to all life.[1][2] As core components of nucleic acids (adenine and guanine), energy currency (ATP), and signaling molecules, their biological importance cannot be overstated.[3] The true genius of nature and medicinal chemistry, however, lies in the modification of this core purine scaffold. Through strategic chemical substitutions, a vast library of purine derivatives has been created, yielding compounds with potent and highly specific biological activities. These derivatives have emerged as crucial pharmacophores in drug discovery, leading to approved therapies for a wide range of diseases, from cancer to viral infections.[3][4] This guide will illuminate the journey from the fundamental biochemistry of purines to their application as targeted therapeutic agents.

Chapter 1: Anticancer Activity: Targeting Uncontrolled Proliferation

The fight against cancer has been a major driver for the development of purine derivatives.[3][5] These compounds exert their anticancer effects through a variety of mechanisms, often by mimicking endogenous purines to disrupt the cellular machinery of rapidly dividing tumor cells.[6][7]

Mechanisms of Action

-

DNA/RNA Incorporation and Chain Termination: Many purine nucleoside analogs, after intracellular phosphorylation to their active triphosphate forms, are incorporated into DNA and RNA by polymerases.[8][9] This incorporation can halt further chain elongation, leading to irreparable DNA damage and triggering apoptosis (programmed cell death).[8] Fludarabine and Cladribine are classic examples that function primarily through this mechanism.[9][10]

-

Enzyme Inhibition: Purine derivatives can act as potent inhibitors of key enzymes involved in cellular metabolism and signaling.

-

Kinase Inhibition: Protein kinases are critical regulators of cell growth, proliferation, and survival. Many purine analogs are designed to fit into the ATP-binding pocket of specific kinases, blocking their activity and disrupting oncogenic signaling pathways.[4] Roscovitine and Seliciclib, for instance, are known inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4]

-

Inhibition of DNA Repair: Agents like fludarabine can inhibit enzymes crucial for DNA repair, such as DNA ligase I. This makes cancer cells more susceptible to DNA damage, a synergistic effect often exploited in combination therapies.[7][10]

-

-

Immunomodulation: Some derivatives can influence the immune system's response to cancer. For example, by targeting adenosine receptors on immune cells, they can help to overcome the immunosuppressive tumor microenvironment, enhancing the ability of T-cells to attack tumor cells.[11]

Key Anticancer Purine Derivatives

| Derivative | Mechanism of Action | Primary Therapeutic Targets |

| Mercaptopurine | Inhibits de novo purine biosynthesis; incorporated into DNA/RNA. | Leukemia[7] |

| Fludarabine | DNA chain termination; inhibits DNA polymerase and DNA ligase I. | Chronic Lymphocytic Leukemia (CLL)[9][10] |

| Cladribine | DNA strand breakage and chain termination. | Hairy Cell Leukemia, Lymphomas[9][10] |

| Roscovitine | Competitive inhibition of the ATP-binding site of CDKs. | Various Cancers (investigational)[4] |

| Pentostatin | Inhibits adenosine deaminase (ADA), leading to toxic dATP buildup. | Hairy Cell Leukemia[9][10] |

Experimental Workflow: Assessing In Vitro Anticancer Activity

A robust, multi-step approach is required to validate the anticancer potential of a novel purine derivative. The goal is not just to show cytotoxicity, but to demonstrate selective cytotoxicity against cancer cells while sparing non-malignant cells.[12][13]

Caption: Workflow for in vitro screening of anticancer purine derivatives.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard for assessing cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14]

-

Causality: The reduction of MTT is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells and non-malignant control cells in separate 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[15] Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the purine derivative. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with the compound's solvent, e.g., DMSO) and a "no-cell" blank control (medium only).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.[15]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[14][15]

-

Solubilization: Carefully remove the medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[15][16]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-